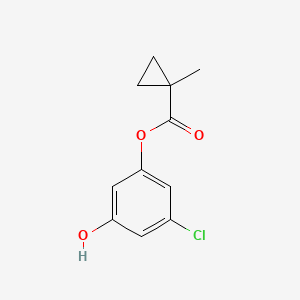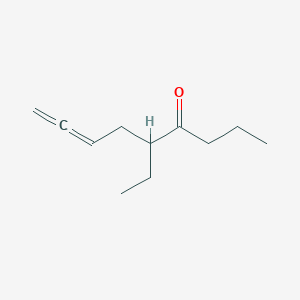
5-Ethylnona-7,8-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylnona-7,8-dien-4-one is an organic compound characterized by its unique structure, which includes a ketone group and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnona-7,8-dien-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as nonane derivatives.
Formation of Double Bonds:
Ketone Formation: The ketone group is introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the formation of double bonds.
Continuous Flow Reactors: These reactors allow for the efficient and scalable production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylnona-7,8-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Formation of 5-ethylnona-7,8-dienoic acid.
Reduction: Formation of 5-ethylnona-7,8-dien-4-ol.
Substitution: Formation of this compound dibromide.
Aplicaciones Científicas De Investigación
5-Ethylnona-7,8-dien-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 5-Ethylnona-7,8-dien-4-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
5-Ethylnon-7-en-4-one: Similar structure but with only one double bond.
5,7-Octadien-4-one: Contains a similar ketone group and double bonds but differs in chain length and substitution pattern.
Propiedades
Número CAS |
134511-02-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-9-10(6-3)11(12)8-5-2/h7,10H,1,5-6,8-9H2,2-3H3 |
Clave InChI |
HCWUDEVXZCBITH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CC)CC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
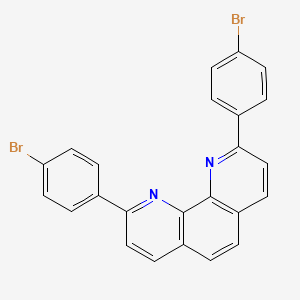
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
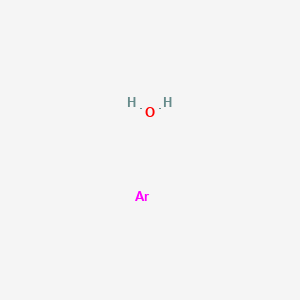


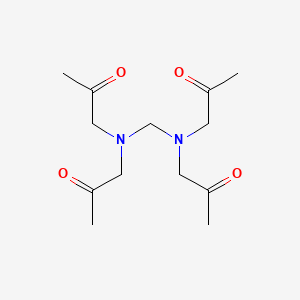
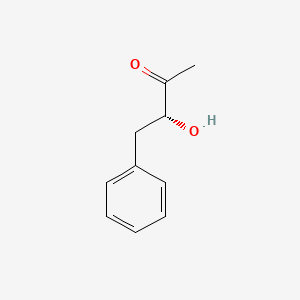
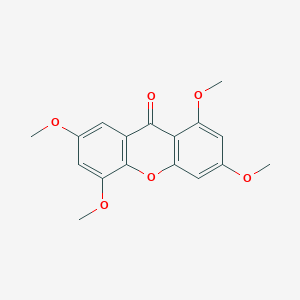
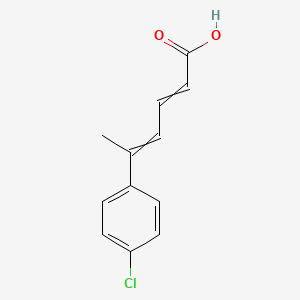
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
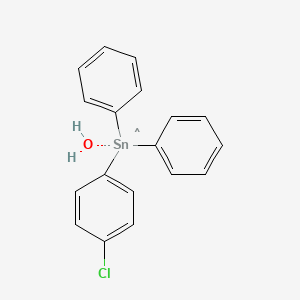
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
